carbonylbis(2-oxo-2H-chromene-3,7-diyl) diacetate
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Overview
Description
Carbonylbis(2-oxo-2H-chromene-3,7-diyl) diacetate is a complex organic compound belonging to the class of coumarins. Coumarins are a diverse group of heterocyclic compounds known for their wide range of biological and physicochemical properties. This particular compound is characterized by the presence of two chromene rings connected via a carbonyl bridge and acetylated at specific positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbonylbis(2-oxo-2H-chromene-3,7-diyl) diacetate typically involves the reaction of 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate under specific conditions. One common method is the use of dual-frequency ultrasonication, which involves an ultrasonic bath of 40 KHz and a probe of 20 KHz . This method is known for its high yield and efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalysts such as potassium 1,2,3,6-tetrahydrophthalimide, iodine, or phase transfer catalysts can enhance the reaction efficiency . Additionally, solvents like DMF or ethanol under reflux conditions are commonly used to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
Carbonylbis(2-oxo-2H-chromene-3,7-diyl) diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of reduced coumarin derivatives.
Substitution: Substitution reactions, particularly at the acetylated positions, can yield a variety of substituted coumarins.
Common Reagents and Conditions
Common reagents used in these reactions include piperidine, NaOEt/EtOH, AcOH/AcONH4, and basic Al2O3 . The reactions are typically carried out under reflux conditions or using catalysts to enhance the reaction rate and yield.
Major Products
The major products formed from these reactions include various coumarin derivatives, such as coumarin-3-carboxylic acid, coumarin-3-carboxamides, and methine dyes .
Scientific Research Applications
Carbonylbis(2-oxo-2H-chromene-3,7-diyl) diacetate has numerous applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various coumarin derivatives.
Mechanism of Action
The mechanism of action of carbonylbis(2-oxo-2H-chromene-3,7-diyl) diacetate involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to inhibit enzymes such as monoamine oxidase and α-chymotrypsin . Additionally, its antioxidant properties are due to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other coumarin derivatives such as:
- 3-cyanocoumarins
- Coumarin-3-carboxylic acid
- Coumarin-3-carboxamides
- Methine dyes
Uniqueness
What sets carbonylbis(2-oxo-2H-chromene-3,7-diyl) diacetate apart is its unique structure, which includes two chromene rings connected via a carbonyl bridge and acetylated at specific positions. This unique structure contributes to its diverse range of biological and physicochemical properties, making it a valuable compound in various scientific research applications .
Properties
CAS No. |
77819-92-2 |
---|---|
Molecular Formula |
C23H14O9 |
Molecular Weight |
434.4 g/mol |
IUPAC Name |
[3-(7-acetyloxy-2-oxochromene-3-carbonyl)-2-oxochromen-7-yl] acetate |
InChI |
InChI=1S/C23H14O9/c1-11(24)29-15-5-3-13-7-17(22(27)31-19(13)9-15)21(26)18-8-14-4-6-16(30-12(2)25)10-20(14)32-23(18)28/h3-10H,1-2H3 |
InChI Key |
TYJKIEGXKNWFJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)C3=CC4=C(C=C(C=C4)OC(=O)C)OC3=O |
Origin of Product |
United States |
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